Lauryl sulfate tris salt

Description

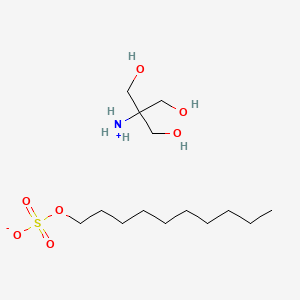

Lauryl sulfate tris salt, chemically known as Triethanolamine Lauryl Sulfate (TLS), is an anionic surfactant with the molecular formula C₁₈H₄₁NO₇S and a molecular weight of 415.59 g/mol . It is synthesized by sulfating lauryl alcohol (C₁₂–C₁₄ linear fatty alcohol) followed by neutralization with triethanolamine, resulting in a viscous, clear yellow liquid typically supplied as a 40% aqueous solution .

Properties

IUPAC Name |

decyl sulfate;[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4S.C4H11NO3/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;5-4(1-6,2-7)3-8/h2-10H2,1H3,(H,11,12,13);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVPKTHOBIZUCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOS(=O)(=O)[O-].C(C(CO)(CO)[NH3+])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfation of Lauryl Alcohol

Lauryl alcohol (dodecanol, C<sub>12</sub>H<sub>25</sub>OH) undergoes sulfation using reagents such as chlorosulfonic acid (ClSO<sub>3</sub>H), sulfur trioxide (SO<sub>3</sub>), or sulfamic acid (H<sub>3</sub>NSO<sub>3</sub>). The choice of sulfating agent dictates reaction efficiency and byproduct formation:

-

Chlorosulfonic Acid :

This exothermic reaction requires rigorous temperature control (25–35°C) to prevent decomposition.

-

Sulfur Trioxide :

Conducted in a solvent-free system, this method achieves >90% conversion but necessitates specialized equipment to handle gaseous SO<sub>3</sub>.

-

Sulfamic Acid :

A safer alternative, this route employs acidic ionic liquids (e.g., 1-butylpyridine bisulfate) and urea as catalysts, achieving 64% yield at 90°C over 4 hours.

Neutralization with Tris Base

Lauryl sulfuric acid is neutralized with Tris (C<sub>4</sub>H<sub>11</sub>NO<sub>3</sub>) to form the tris salt:

Stoichiometric equivalence (1:1 molar ratio) ensures complete neutralization, typically conducted in aqueous or methanolic solutions at 25–50°C.

Industrial and Laboratory-Scale Methodologies

Conventional Chlorosulfonic Acid Route

Procedure :

-

Sulfation : Lauryl alcohol (93 g, 0.5 mol) reacts with chlorosulfonic acid (49 g, 0.55 mol) at 25–35°C for 2.5 hours under vigorous stirring.

-

Neutralization : The crude lauryl sulfuric acid is quenched in ice-cold methanol and neutralized with Tris (60.1 g, 0.5 mol) in 10% NaOH solution.

-

Purification : Precipitation in methanol, filtration, and drying yield a white powder (74% yield, <2% sodium sulfate impurity).

Challenges :

Sulfamic Acid-Ionic Liquid Catalyzed Synthesis

Procedure (Patent CN106977428A) :

-

Sulfation : Lauryl alcohol (6.64 g, 0.03 mol), sulfamic acid (1.94 g, 0.02 mol), 1-butylpyridine bisulfate (0.388 g, 8.38 mol%), and urea (0.48 g) react at 90°C for 4 hours.

-

Neutralization : The intermediate is treated with 30% NaOH to pH 7, then neutralized with Tris (3.03 g, 0.025 mol).

-

Purification : Washing with ethanol and chloroform yields 3.69 g (64%) of product with 183–185°C melting point.

Advantages :

-

Eliminates gaseous byproducts.

-

Acidic ionic liquids enhance reaction rate and reduce side reactions.

Comparative Analysis of Preparation Methods

Optimization Strategies and Challenges

Purity Enhancement

-

Solvent Selection : Methanol precipitates this compound efficiently but may co-precipitate Tris derivatives. Ethanol-chloroform washes reduce hydrophilic impurities.

-

Ion Exchange Chromatography : Post-neutralization treatment with ion-exchange resins removes residual sodium or ammonium ions, achieving >99% purity .

Chemical Reactions Analysis

Types of Reactions: Lauryl sulfate tris salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfate group to sulfide.

Substitution: The sulfate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like sodium hydroxide or other nucleophiles are often employed.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cosmetic Applications

Lauryl sulfate tris salt is predominantly used in personal care products due to its surfactant properties. It functions as a cleansing agent, foaming agent, and emulsifier in various formulations.

Key Uses:

- Shampoos and Conditioners: TLS is a primary surfactant in shampoos, providing effective cleansing while being milder than sodium lauryl sulfate (SLS). It helps in the removal of oils and dirt from hair without causing significant irritation .

- Skin Cleansers: Its low irritation profile makes it suitable for formulations targeting sensitive skin, such as baby shampoos and gentle body washes .

- Bath Products: TLS contributes to the foaming and thickening properties of bubble baths and liquid soaps, enhancing user experience with creamy lather .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been investigated for its potential therapeutic applications.

Case Study: Antiviral Properties

Research has demonstrated that sodium lauryl sulfate (SLS), a related compound, exhibits antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV). In vitro studies showed that SLS could inhibit the infectivity of these viruses by disrupting their ability to bind to host cells . This suggests that TLS may have similar applications in antiviral formulations.

Case Study: Transdermal Drug Delivery

A study explored the use of SLS in enhancing transdermal drug delivery through photomechanical waves. The results indicated that SLS could delay the recovery of the skin barrier, allowing for increased diffusion of therapeutic agents into deeper layers of the skin . This highlights its potential role in drug delivery systems.

Biochemical Applications

This compound is also employed in biochemical research, particularly in protein biochemistry.

Applications:

- Electrophoresis: TLS serves as a buffer in two-dimensional electrophoresis, aiding in the separation of proteins based on their isoelectric points and molecular weights .

- Cell Lysis: As a surfactant, it can facilitate cell lysis in laboratory settings, making it useful for extracting cellular components for further analysis.

Environmental Applications

Recent studies have investigated the environmental impact of lauryl sulfate compounds. For instance, research on the removal of sodium lauryl sulfate from wastewater using natural coagulants like Moringa oleifera has shown promising results, achieving up to 80% removal efficiency . This application emphasizes the importance of TLS in sustainable practices within chemical manufacturing and wastewater treatment.

Comparative Analysis of Surfactants

The following table summarizes key properties and applications of this compound compared to other surfactants:

| Property/Application | This compound | Sodium Lauryl Sulfate | Triethanolamine Lauryl Sulfate |

|---|---|---|---|

| Mildness | Low | Moderate | Low |

| Foaming Ability | High | High | High |

| Antiviral Activity | Potential | Yes | Potential |

| Use in Baby Products | Yes | Limited | Yes |

| Environmental Impact | Moderate | High | Moderate |

Mechanism of Action

The mechanism of action of Lauryl sulfate tris salt involves its ability to reduce surface tension and form micelles. The decyl sulfate group interacts with hydrophobic molecules, while the [1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]azanium moiety interacts with hydrophilic molecules. This dual interaction allows the compound to solubilize various substances and enhance their dispersion in aqueous solutions .

Comparison with Similar Compounds

Key Properties:

- pH : 6.0–7.5 .

- Applications : Primarily used in mild personal care products such as baby shampoos, bubble baths, and hair dyes due to its low skin irritation and emulsifying properties .

- Function : Acts as a detergent, stabilizer, and solubilizer in formulations .

Comparative Analysis with Similar Compounds

Sodium Lauryl Sulfate (SLS)

Chemical Formula: C₁₂H₂₅NaO₄S . Molecular Weight: 288.38 g/mol . Physical Form: Solid (powder or granules) . pH: ~7–9.5 (varies with formulation) . Applications: Found in household cleaners, industrial products, and some personal care items due to its strong cleansing power . Viscosity Response: Exhibits excellent thickening with salt addition (e.g., NaCl) .

Ammonium Lauryl Sulfate (ALS)

Chemical Formula : (CH₃(CH₂)₁₀CH₂OSO₃NH₄) .

Molecular Weight : 283.43 g/mol.

Physical Form : Liquid or paste.

Applications : High-foaming agent in shampoos, body washes, and toothpaste .

Irritation : Similar to SLS but perceived as milder in some formulations .

Viscosity Response : Comparable to SLS due to shared sulfate group chemistry.

Sodium Lauroyl Sarcosinate

Chemical Formula: C₁₅H₂₈NNaO₃ . Molecular Weight: 293.37 g/mol. Physical Form: Powder or liquid. Applications: Mild surfactant in facial cleansers and sensitive skin products; derived from amino acids .

Data Table: Key Comparative Properties

Research Findings and Formulation Insights

- Mildness : TLS is preferred in baby products due to its low irritation profile , contrasting with SLS and ALS, which are stronger but harsher .

- Formulation Flexibility : TLS’s liquid form simplifies integration into aqueous systems, whereas SLS’s solid form may require solubilization steps .

- Performance Trade-offs : While SLS and ALS excel in foam generation and cost-effectiveness, TLS and sarcosinate prioritize mildness, albeit with higher production costs .

Biological Activity

Lauryl sulfate tris salt, commonly associated with sodium lauryl sulfate (SLS), is an anionic surfactant widely used in various industrial and pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and interactions with biological systems.

Overview of this compound

This compound is primarily recognized for its surfactant properties, which facilitate solubilization and emulsification processes. It is often utilized in formulations to enhance the bioavailability of poorly soluble drugs, improve drug absorption, and exhibit antimicrobial properties.

Pharmacological Effects

1. Drug Solubility Enhancement:

this compound has been shown to significantly improve the solubility of poorly water-soluble drugs. For instance, in studies involving mirabegron, a hydrophilic drug, the formation of complexes with SLS reduced solubility but promoted sustained release across varying pH levels . This characteristic is crucial for developing effective oral solid dosage forms.

2. Inhibition of Viral Infectivity:

Research indicates that SLS exhibits antiviral properties against several viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). SLS has been demonstrated to inhibit the infectivity of HSV-1 and HSV-2 strains effectively. Pretreatment with SLS resulted in a complete loss of virus infectivity in cultured cells .

3. Contraceptive Properties:

A gel formulation containing SLS was tested for contraceptive efficacy in both in vitro and in vivo models. The results indicated that SLS inhibited human sperm motility and prevented fertilization when applied intravaginally in animal models .

Toxicological Profile

1. Acute Toxicity:

Sodium lauryl sulfate is classified as having moderate acute oral toxicity, with an LD50 range reported between 977-1427 mg/kg in rats . Symptoms of toxicity include gastrointestinal irritation and liver enlargement upon high-dose administration.

2. Skin Irritation:

Clinical studies have shown that SLS can cause skin irritation. In guinea pig studies, dermal penetration was limited, suggesting that while it may irritate the skin, systemic absorption is relatively low .

Case Studies

The biological activity of this compound can be attributed to its surfactant properties, which alter membrane permeability and enhance drug solubility. Its ability to disrupt lipid bilayers facilitates the penetration of drugs into biological membranes, thereby enhancing their bioavailability.

Q & A

Basic Research Questions

Q. What are the validated laboratory methods for synthesizing Lauryl sulfate tris salt (Triethanolamine lauryl sulfate)?

- Methodology : The compound is synthesized via sulfation of lauryl alcohol (C12-C18 alkyl chains) followed by neutralization with triethanolamine. Key steps include:

- Sulfation : React lauryl alcohol with sulfuric acid under controlled temperature (40–60°C) to form lauryl sulfuric acid.

- Neutralization : Add triethanolamine to adjust pH to 6–7, forming the tris salt.

- Purification : Remove unreacted reagents via vacuum distillation or solvent extraction .

- Quality Control : Monitor reaction progress using FT-IR for sulfate ester peaks (≈1250 cm⁻¹) and titrate residual acidity .

Q. How can researchers confirm the purity and ionic composition of this compound post-synthesis?

- Cation/Anion Tests :

- Cation (Triethanolamine) : Confirm via HPLC with a C18 column and UV detection (λ = 210 nm).

- Anion (Sulfate) : Use barium chloride precipitation under acidic conditions (white precipitate indicates sulfate presence) .

- Solubility Profiling : Classify as water-soluble (≥10 mg/mL at 25°C) and verify consistency with literature values .

Q. What are the critical safety protocols for handling this compound in laboratory experiments?

- General Precautions :

- Avoid contact with oxidizing agents (e.g., nitrates, chlorine) to prevent combustion.

- Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation.

- Store in airtight containers away from heat sources .

Advanced Research Questions

Q. How can experimental design address contradictions in reported solubility data for this compound?

- Variables to Control :

- Temperature (±0.5°C), solvent purity (HPLC-grade water), and equilibration time (24 hrs).

- Use dynamic light scattering (DLS) to detect micelle formation, which may skew solubility measurements .

Q. What strategies optimize the stability of this compound in high-temperature applications (e.g., catalysis or lipid studies)?

- Stabilization Techniques :

- Add antioxidants (e.g., BHT at 0.01% w/w) to prevent thermal degradation.

- Use buffered solutions (pH 6.5–7.5) to minimize hydrolysis.

- Characterize degradation products via LC-MS to identify failure modes .

Q. How does the tris counterion influence surfactant properties compared to sodium lauryl sulfate (SLS)?

- Comparative Analysis :

- Critical Micelle Concentration (CMC) : Tris salts typically exhibit lower CMC (≈1.2 mM vs. SLS’s 8.2 mM) due to enhanced hydrophilicity from triethanolamine.

- Foaming Capacity : Assess using a Ross-Miles apparatus; tris salts generate denser, smaller bubbles in acidic media .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.